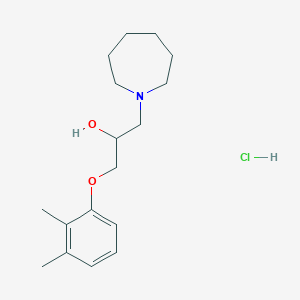
1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride, also known as Tapentadol hydrochloride, is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It was first introduced in 2008 and has gained popularity due to its unique dual mechanism of action, which combines mu-opioid receptor agonism and norepinephrine reuptake inhibition. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound and its derivatives have been explored for their synthesis and chemical properties. For instance, the synthesis of novel derivatives with potential antioxidant activity has been investigated. A study described the synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives, highlighting the base condensation reaction and their evaluation for antioxidant activities, which suggests potential research applications in exploring antioxidant properties of related compounds (H. V. Kumar, C. K. Kumar, & N. Naik, 2009). Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted to understand their structural characteristics in different environments, providing insights into their chemical behavior (W. Nitek, A. Kania, H. Marona, A. Waszkielewicz, & E. Żesławska, 2020).
Antioxidant Activities
Research on derivatives of this compound has shown significant antioxidant activities. For example, the synthesis and evaluation of 5H-dibenz[b,f]azepine derivatives for their antioxidant properties in various model systems have been documented. These studies provide a foundation for further exploration of the compound's derivatives as potential antioxidants (H. Vijay Kumar & N. Naik, 2010).
Potential Applications in Polymer Synthesis
The compound and its derivatives also find potential applications in the synthesis of polymers and adhesive materials. For instance, monomers for adhesive polymers incorporating similar structural motifs have been synthesized, highlighting the potential of these compounds in developing new materials with specific adhesive properties (N. Moszner, J. Pavlinec, Iris Lamparth, F. Zeuner, & J. Angermann, 2006).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-7-9-17(15(14)2)20-13-16(19)12-18-10-5-3-4-6-11-18;/h7-9,16,19H,3-6,10-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUTYDXHUOWLPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCCCCC2)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)
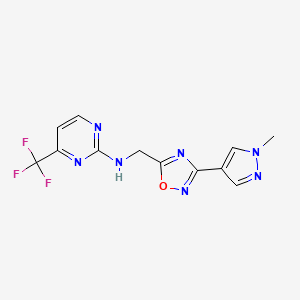
![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)
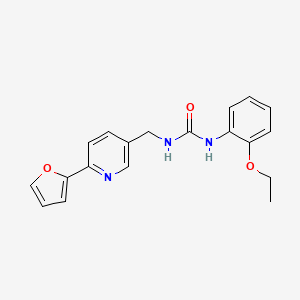
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)
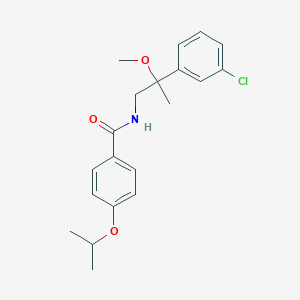
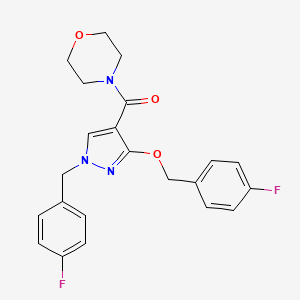
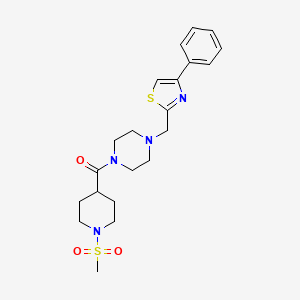
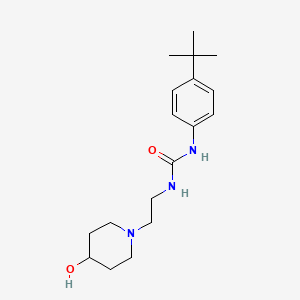


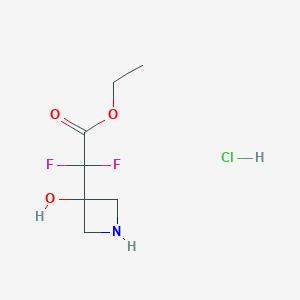
![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)